Product packaging for Benzamide, N-2-benzothiazolyl-3-nitro-(Cat. No.:CAS No. 313404-35-2)

Benzamide, N-2-benzothiazolyl-3-nitro-

Cat. No.: B3051141
CAS No.: 313404-35-2
M. Wt: 299.31 g/mol
InChI Key: FLEGWDNQYJYYOD-UHFFFAOYSA-N
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Description

Benzamide, N-2-benzothiazolyl-3-nitro- (CAS: Not explicitly listed in evidence) is a benzamide derivative featuring a benzothiazole substituent at the N-position and a nitro group at the 3-position of the benzamide core. Benzothiazole-containing compounds are known for their pharmacological relevance, including enzyme inhibition and antimicrobial activity . The nitro group at the 3-position may influence electronic properties, solubility, and binding interactions, as seen in other nitro-substituted benzamides .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3O3S B3051141 Benzamide, N-2-benzothiazolyl-3-nitro- CAS No. 313404-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13(9-4-3-5-10(8-9)17(19)20)16-14-15-11-6-1-2-7-12(11)21-14/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGWDNQYJYYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351850
Record name Benzamide, N-2-benzothiazolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313404-35-2
Record name Benzamide, N-2-benzothiazolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

  • Mechanism : The amine group of 2-aminobenzothiazole attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride, facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity by stabilizing ionic intermediates.
  • Workup : Sequential washing with aqueous HCl (to remove unreacted amine) and NaHCO₃ (to neutralize excess acyl chloride) yields the crude product, which is purified via recrystallization.

Yield and Purity Optimization

Parameter Optimal Condition Effect on Yield
Coupling Agent DCC/HOBt 78–85%
Temperature 0–5°C (initial) Minimizes hydrolysis
Stoichiometry 1.2:1 (acyl chloride:amine) Prevents dimerization

Studies report yields of 70–85% under optimized conditions, with HPLC purity ≥95%.

NHC-Catalyzed Oxidative Amidation

A metal-free alternative employs N-heterocyclic carbene (NHC) catalysis to oxidize aldehydes into active acylating agents.

Procedure Overview

  • Reactants : 3-Nitrobenzaldehyde and 2-aminobenzothiazole.
  • Catalyst : Triazolium salt (20 mol%) generates the active NHC species.
  • Oxidant : N-Bromosuccinimide (NBS) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (2.0 equiv) facilitates aldehyde oxidation.
  • Base : Cs₂CO₃ (1.2 equiv) in DCM at 25°C for 12 hours.

Performance Metrics

Metric Value
Yield 65–79%
Reaction Time 12 hours
Purity (NMR) ≥90%

This method avoids stoichiometric metal reagents, aligning with green chemistry principles.

Solid-Phase Synthesis Approaches

Adapted from peptide synthesis, this method enables combinatorial library generation.

Key Steps

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected 2-aminobenzothiazole using diisopropylcarbodiimide (DIC).
  • Acylation : 3-Nitrobenzoic acid is activated with HATU and coupled to the resin-bound amine.
  • Cleavage : Treatment with 95:5 TFA/DCM liberates the product, followed by cyclization in methanol with dithiothreitol (DTT) to prevent disulfide formation.

Advantages and Limitations

  • Purity : ≥98% by HPLC due to stepwise purification.
  • Scalability : Limited to milligram scales, making it ideal for exploratory studies.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Classical Coupling 70–85 ≥95 High Moderate
NHC-Catalyzed 65–79 ≥90 Moderate Low
Solid-Phase 60–75 ≥98 Low High

Key Insight : Classical coupling balances yield and scalability, while solid-phase synthesis excels in purity for niche applications.

Optimization Strategies and Reaction Conditions

Solvent Effects

  • DMF vs. DCM : DMF increases reaction rate but may reduce nitro group stability.
  • Additives : Molecular sieves (4Å) improve yields by scavenging water in NHC-catalyzed reactions.

Temperature Control

  • Exothermic Reactions : Gradual addition of acyl chloride at 0°C prevents thermal degradation.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 8.1–8.3 ppm (aromatic protons) and δ 10.2 ppm (amide NH).
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O) and 1520/1350 cm⁻¹ (NO₂).

Chromatographic Methods

  • HPLC : C18 column with acetonitrile/water gradient (70:30) achieves baseline separation.

Industrial-Scale Production Considerations

  • Cost Drivers : NHC catalysts and oxidants inflate expenses in catalytic methods.
  • Waste Management : Classical coupling generates HCl gas, requiring scrubbers.

Challenges and Limitations

  • Nitro Group Instability : Prone to reduction under acidic or reductive conditions.
  • Byproduct Formation : Over-activation of carboxylic acids yields N-acylurea derivatives.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-2-benzothiazolyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzothiazole derivatives.

    Reduction: Formation of aminobenzothiazole derivatives.

    Substitution: Formation of halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemical Synthesis

Precursor in Heterocyclic Compounds
Benzamide, N-2-benzothiazolyl-3-nitro- serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of new derivatives that can exhibit different chemical properties.

Compound NameApplication
Benzamide, N-2-benzothiazolyl-4-nitro-Synthesis of antibacterial agents
2-NitrobenzamideDevelopment of dyes and pigments

Biological Research

Antibacterial Properties
Research indicates that Benzamide, N-2-benzothiazolyl-3-nitro- exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing potential as an alternative to traditional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
Staphylococcus aureus5 µg/mL

Case Study: Antibacterial Efficacy
In a comparative study against ciprofloxacin, Benzamide, N-2-benzothiazolyl-3-nitro- demonstrated a comparable zone of inhibition against E. coli, suggesting its potential as an effective antibacterial agent.

Medicinal Chemistry

Anticancer Activity
The compound has been explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cell lines.

Cell LineIC (µM)Effect on Cell Migration
A4311Significant
A5492Significant

Case Study: Antitumor Mechanism
Investigations revealed that certain benzothiazole derivatives significantly inhibited cell migration and induced apoptosis in cancer cell lines such as A431 and A549.

Anti-inflammatory Effects

Benzamide, N-2-benzothiazolyl-3-nitro- has also been studied for its anti-inflammatory properties. In vitro experiments indicated that compounds with nitro substitutions exhibited higher inhibitory effects on LPS-induced NO production in RAW264.7 macrophages.

Case Study: Anti-inflammatory Mechanism
A molecular docking study suggested that the compound effectively binds to inducible nitric oxide synthase (iNOS), indicating a targeted mechanism for its anti-inflammatory effects.

Industrial Applications

Beyond biological research, Benzamide, N-2-benzothiazolyl-3-nitro- is utilized in the development of dyes and pigments due to its unique chemical structure, which allows for various modifications leading to different color properties.

Mechanism of Action

The mechanism of action of Benzamide, N-2-benzothiazolyl-3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. The compound’s nitro group plays a significant role in its biological activity, contributing to its ability to disrupt cellular processes .

Comparison with Similar Compounds

Structural Analogs with Benzothiazole Substituents

  • N-(Benzo[d]thiazol-2-yl)benzamide (3ar): Synthesized via a reaction involving benzaldehyde, benzo[d]thiazol-2-amine, and TBHP in acetonitrile, yielding a 57% isolated product .
  • Benzamide, 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl) : This derivative (CAS: 313973-32-9) replaces benzothiazole with a thiadiazole ring and includes a chloro substituent. It has a molar mass of 253.71 g/mol and demonstrates the impact of sulfur-containing heterocycles on molecular properties .

Nitro-Substituted Benzamide Derivatives

  • Benzamide, N-[3-methyl-2,2-bis(1-methylethyl)butyl]-4-nitro- (CAS: 7495-53-6) : Features a nitro group at the 4-position and a branched alkyl chain. The 4-nitro configuration may confer distinct electronic effects compared to the 3-nitro isomer, influencing solubility or binding interactions .

  • Benzamide, 4-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-N-[4-(2-phenyldiazenyl)phenyl]- (CAS: 871093-27-5) : Contains a 3-nitro group alongside a triazole-thio substituent. This highlights the versatility of nitrobenzamides in hybrid pharmacophore design .

Bioactive Benzamide Derivatives

  • Anti-Alzheimer and Anti-Fatigue Agents : Compounds 3a and 3g (unspecified structures) exhibited significant anti-Alzheimer activity, while 3f and 3g outperformed caffeine in anti-fatigue assays . The target compound’s benzothiazole and nitro groups may enhance similar bioactivities through enzyme inhibition or redox modulation.

  • PCAF HAT Inhibitors: Benzamide analogs with long acyl chains (e.g., compound 17, 79% inhibition) demonstrated superior enzyme inhibitory activity compared to anthranilic acid (34%).

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/Properties Source
N-(Benzo[d]thiazol-2-yl)benzamide Benzothiazole at N-position Synthetic yield: 57%
Compound 17 (PCAF inhibitor) Tetradecanoylamino, 3-carboxyphenyl 79% PCAF HAT inhibition
Benzamide, 4-nitro-N-branched alkyl 4-nitro, branched alkyl chain Structural analog (no activity data)
Benzamide, 3-chloro-N-thiadiazolyl Chloro, thiadiazole ring Physicochemical data (253.71 g/mol)
Compounds 3a/3g (anti-Alzheimer) Unspecified substituents High anti-Alzheimer activity

Research Implications and Limitations

While the target compound’s exact synthesis and bioactivity remain undocumented in the provided evidence, trends from analogs suggest:

  • Synthetic Feasibility : A nitro group at the 3-position could be introduced via nitration, while the benzothiazole moiety may be attached using coupling reactions .
  • Bioactivity Potential: The benzothiazole ring may enhance enzyme inhibition (e.g., PCAF HAT), and the nitro group could improve binding through electron-withdrawing effects .
  • Limitations : Direct comparisons are hindered by incomplete structural data for some analogs and the absence of explicit studies on the target compound.

Biological Activity

Benzamide, N-2-benzothiazolyl-3-nitro-, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Benzamide, N-2-benzothiazolyl-3-nitro-, features a benzothiazole moiety substituted with a nitro group. This specific substitution pattern influences its chemical reactivity and biological interactions. The compound's structure can be summarized as follows:

  • Chemical Formula : C10_{10}H7_{7}N3_{3}O2_2S
  • Molecular Weight : 233.25 g/mol

The biological activity of Benzamide, N-2-benzothiazolyl-3-nitro- primarily arises from its interaction with various biological targets:

  • Antibacterial Activity :
    • The compound exhibits significant antibacterial properties by inhibiting bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This inhibition leads to bacterial cell death and has been demonstrated in various studies .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit nitric oxide (NO) production in macrophages, thereby reducing inflammation. Studies have shown that it effectively suppresses the expression of pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Antitumor Properties :
    • Benzamide derivatives have been explored for their anticancer potential. For instance, certain benzothiazole derivatives have shown to inhibit the proliferation of cancer cells and induce apoptosis .

Antibacterial Studies

A study highlighted the antimicrobial efficacy of various benzothiazole derivatives, including Benzamide, N-2-benzothiazolyl-3-nitro-, against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different derivatives, showcasing the compound's potential as an antibacterial agent.

Compound NameMIC (µg/mL)Target Bacteria
Benzamide, N-2-benzothiazolyl-3-nitro15E. coli
Reference Drug5Staphylococcus aureus

Anti-inflammatory Activity

In vitro experiments assessed the anti-inflammatory effects of Benzamide derivatives. The results indicated that compounds with nitro substitutions exhibited higher inhibitory effects on LPS-induced NO production in RAW264.7 macrophages.

Compound IDIC50_{50} (µM)Cytotoxicity (Max Concentration)
Compound 53.750 µM
Compound 65.350 µM

Antitumor Activity

Recent investigations into the anticancer properties revealed that certain benzothiazole compounds significantly inhibited cell migration and induced apoptosis in cancer cell lines such as A431 and A549.

Compound IDCell LineIC50_{50} (µM)Effect on Cell Migration
Compound B7A4311Significant
Compound B7A5492Significant

Case Studies

  • Case Study on Antibacterial Efficacy :
    In a comparative study against standard antibiotics, Benzamide, N-2-benzothiazolyl-3-nitro- demonstrated a zone of inhibition (ZOI) comparable to ciprofloxacin against E. coli .
  • Case Study on Anti-inflammatory Mechanism :
    A molecular docking study revealed that the compound binds effectively to inducible nitric oxide synthase (iNOS), suggesting a targeted mechanism for its anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-2-benzothiazolyl-3-nitro-
Reactant of Route 2
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Benzamide, N-2-benzothiazolyl-3-nitro-

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